3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiophene ring and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of thiophene derivatives with appropriate nucleophiles and electrophiles. One common method involves the use of enaminones, which are versatile precursors for various heterocyclic compounds. The reaction conditions often include heating in the presence of catalysts such as ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
1,2,4-Triazoles: These heterocyclic compounds are also known for their diverse pharmacological properties.
Uniqueness
What sets 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one apart is its unique combination of a thiophene ring and a dihydropyridinone moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N2OS/c11-9-4-1-5-12(10(9)13)7-8-3-2-6-14-8/h1-6H,7,11H2 |
InChI Key |
QGCYLZNNYLIMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.